trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea
Description
trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea: is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a nitrosourea group, making it a subject of interest for researchers.
Properties
CAS No. |
61137-51-7 |
|---|---|
Molecular Formula |
C10H17Cl2N3O2 |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-(chloromethyl)cyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C10H17Cl2N3O2/c11-5-6-15(14-17)10(16)13-9-3-1-8(7-12)2-4-9/h8-9H,1-7H2,(H,13,16) |
InChI Key |
RVQVPYQLKZEUTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCl)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-cyclohexylurea with nitrosating agents under controlled conditions. The reaction is carried out in the presence of solvents such as dichloromethane or chloroform, and the temperature is maintained at low levels to ensure the stability of the nitrosourea group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of azides, cyanides, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, this compound is studied for its potential cytotoxic effects, making it a candidate for anticancer research.
Medicine: In medicine, this compound is explored for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cell division.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexylurea
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(4-chlorocyclohexyl)-1-nitrosourea
Uniqueness: trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both chloroethyl and chloromethyl groups enhances its reactivity and potential as a therapeutic agent.
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